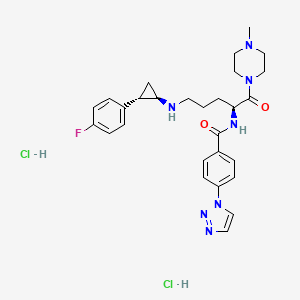
Bomedemstat (dihydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes typically involve the use of organic solvents and reagents under controlled conditions to ensure the desired chemical transformations . Industrial production methods focus on optimizing yield and purity while minimizing environmental impact. This often involves the use of scalable reaction conditions and purification techniques .
Chemical Reactions Analysis
IMG-7289 (dihydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of IMG-7289 (dihydrochloride) can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
IMG-7289 (dihydrochloride) has a wide range of scientific research applications. In chemistry, it is used as a tool to study the role of LSD1 in gene regulation and epigenetics . In biology, it helps researchers understand the mechanisms of stem cell differentiation and proliferation . In medicine, IMG-7289 (dihydrochloride) is being investigated for its potential to treat myeloproliferative neoplasms and other cancers by inhibiting LSD1 and reducing the burden of malignant cells . Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents targeting LSD1 .
Mechanism of Action
The mechanism of action of IMG-7289 (dihydrochloride) involves the inhibition of LSD1, an enzyme critical for the demethylation of histone proteins . By inhibiting LSD1, IMG-7289 (dihydrochloride) increases the methylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to changes in gene expression . This inhibition impairs the self-renewal and proliferation of malignant stem cells, thereby reducing the burden of these cells in patients with myeloproliferative neoplasms .
Comparison with Similar Compounds
IMG-7289 (dihydrochloride) is unique among LSD1 inhibitors due to its irreversible binding and oral bioavailability . Similar compounds include tranylcypromine, ORY-1001, GSK-2879552, INCB059872, and CC-90011 . While these compounds also inhibit LSD1, they differ in their binding mechanisms, bioavailability, and clinical applications . For example, tranylcypromine is a reversible inhibitor, whereas IMG-7289 (dihydrochloride) binds irreversibly . This irreversible binding provides a longer duration of action, making IMG-7289 (dihydrochloride) a promising candidate for the treatment of chronic conditions .
Properties
Molecular Formula |
C28H36Cl2FN7O2 |
|---|---|
Molecular Weight |
592.5 g/mol |
IUPAC Name |
N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(triazol-1-yl)benzamide;dihydrochloride |
InChI |
InChI=1S/C28H34FN7O2.2ClH/c1-34-15-17-35(18-16-34)28(38)25(3-2-12-30-26-19-24(26)20-4-8-22(29)9-5-20)32-27(37)21-6-10-23(11-7-21)36-14-13-31-33-36;;/h4-11,13-14,24-26,30H,2-3,12,15-19H2,1H3,(H,32,37);2*1H/t24-,25-,26+;;/m0../s1 |
InChI Key |
PPKDUCDLYRHGFX-DVNXTAPYSA-N |
Isomeric SMILES |
CN1CCN(CC1)C(=O)[C@H](CCCN[C@@H]2C[C@H]2C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)N5C=CN=N5.Cl.Cl |
Canonical SMILES |
CN1CCN(CC1)C(=O)C(CCCNC2CC2C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)N5C=CN=N5.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


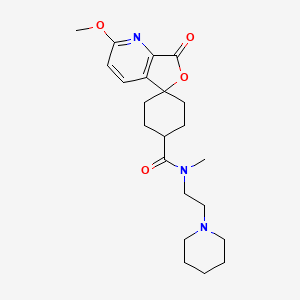
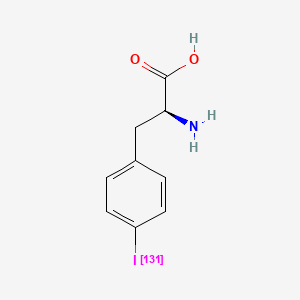

![[cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B10854275.png)
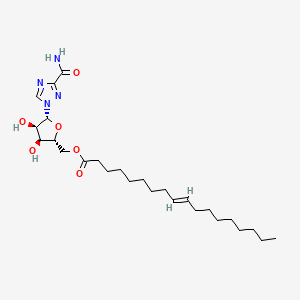
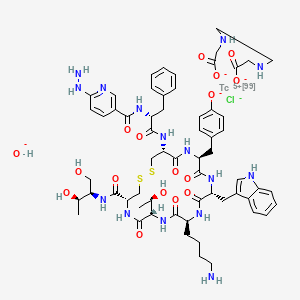
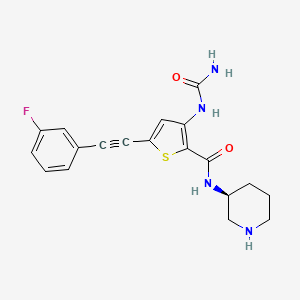

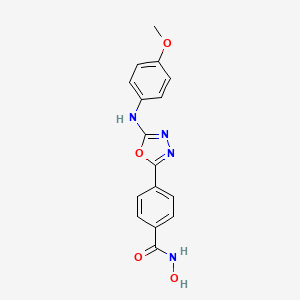
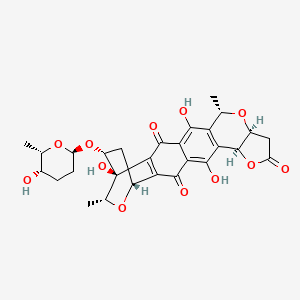
![6-[[(2R)-3-cyclopentyl-2-[4-(trifluoromethyl)imidazol-1-yl]propanoyl]amino]pyridine-3-carboxylic acid](/img/structure/B10854315.png)
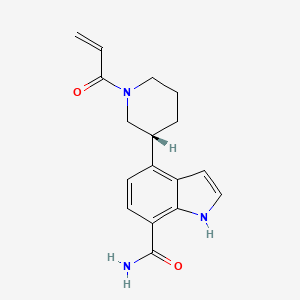
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B10854345.png)
![2-[2,3-dihydroxy-4-[3-hydroxy-5-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E)-7-[3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide](/img/structure/B10854346.png)
